4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid is an organic compound with the molecular formula C12H14ClNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by an amino group linked to a 3-methyl-1-oxobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoic acid: A precursor in the synthesis of the compound.
2-amino-4-chlorobenzoic acid: Another derivative with similar structural features.
4-chloro-2-methylbenzoic acid: Shares the chloro and methyl groups but differs in the position of substitution
Uniqueness
4-chloro-2-[(3-methyl-1-oxobutyl)amino]Benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClNO3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-chloro-2-(3-methylbutanoylamino)benzoic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12(16)17/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
JIVPXSUQTZOHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.